molecular formula C9H11Br2N3O B1523324 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate CAS No. 1138011-23-0

1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate

Cat. No.: B1523324
CAS No.: 1138011-23-0
M. Wt: 337.01 g/mol
InChI Key: DNAWJHAKVANTPG-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate is a chemical compound with the CAS Number: 1138011-23-0 . It has a molecular weight of 337.01 . The compound is solid in physical form and is stored at ambient temperature . It has a boiling point of 280 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3.BrH.H2O/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;;/h1-4,6-7H,5H2;1H;1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound has a boiling point of 280 . It is solid in physical form and is stored at ambient temperature . The molecular weight of the compound is 337.01 .

Scientific Research Applications

Antimicrobial Activities

1,2,3-Triazole derivatives have been designed and synthesized for their antimicrobial activities. For instance, some compounds exhibit potent antimicrobial activities against specific strains such as M.a. and E.c., showcasing their potential as novel antimicrobial agents (Xu Zhao et al., 2012).

Anti-proliferative and Urease Inhibitory Activities

A study synthesized a concise library of 1,2,4-triazoles, evaluating them for urease and anti-proliferative activities. Some derivatives showed promising results as urease inhibitors and anti-proliferative agents, suggesting their potential in medical applications (Saima Ali et al., 2022).

Antifungal and Antibacterial Agents

1,2,3-Triazole-pyrazole hybrids have been synthesized and evaluated for their antifungal and antibacterial activities. Certain compounds demonstrated significant activity, indicating their usefulness in combating fungal and bacterial infections (S. Pervaram et al., 2017).

Corrosion Inhibition

Triazole derivatives have also been investigated for their corrosion inhibition properties. For example, novel ecological triazole derivative corrosion inhibitors for mild steel in acidic conditions have shown high inhibition performance, making them promising candidates for industrial applications (A. Nahlé et al., 2021).

Antituberculosis Activity

Research into 1,2,3-triazole derivatives targeting Mycobacterium tuberculosis has yielded compounds with significant activity. Derivatives of isoniazid (INH) based on 1,2,3-triazole showed promising results against tuberculosis strains, highlighting their potential in tuberculosis treatment (N. Boechat et al., 2011).

Cytotoxic Agents

Novel 1,2,4-triazoles linked to various moieties have been synthesized and assessed for their cytotoxic activities against different cancer cell lines. Some compounds exhibited potent cytotoxic activity, underscoring their potential as anticancer agents (Chuan-Feng Liu et al., 2017).

Safety and Hazards

This compound is classified as dangerous according to the GHS05 pictogram . It can cause serious eye damage and severe skin burns . Precautionary measures include avoiding inhalation or skin contact, wearing protective clothing, and seeking immediate medical attention in case of exposure .

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-1,2,4-triazole;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.BrH.H2O/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;;/h1-4,6-7H,5H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWJHAKVANTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N2C=NC=N2.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138011-23-0
Record name 1H-1,2,4-Triazole, 1-[4-(bromomethyl)phenyl]-, hydrobromide, hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138011-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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